molecular formula C16H16ClN3S B11478760 5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione

5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione

Cat. No.: B11478760
M. Wt: 317.8 g/mol
InChI Key: VPZWPDNKQLAOLL-UHFFFAOYSA-N
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Description

5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring with a thione group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzyl and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of benzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to yield the desired triazinane-thione compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione is unique due to its combination of a triazinane ring with a thione group and the presence of both benzyl and chlorophenyl substituents.

Properties

Molecular Formula

C16H16ClN3S

Molecular Weight

317.8 g/mol

IUPAC Name

5-benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C16H16ClN3S/c17-14-6-8-15(9-7-14)20-12-19(11-18-16(20)21)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21)

InChI Key

VPZWPDNKQLAOLL-UHFFFAOYSA-N

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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